Acetic acid, hydroxy-, anhydride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, hydroxy-, anhydride can be synthesized through the dehydration of glycolic acid. This process typically involves heating glycolic acid in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4). The reaction can be represented as follows:
2HOCH2COOH→(HOCH2CO)2O+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where glycolic acid is fed into a reactor with a dehydrating agent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, hydroxy-, anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form glycolic acid.
Alcoholysis: Reacts with alcohols to form glycolate esters.
Aminolysis: Reacts with amines to form glycolamides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Alcoholysis: Requires an alcohol and a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines under mild heating.
Major Products
Hydrolysis: Glycolic acid.
Alcoholysis: Glycolate esters.
Aminolysis: Glycolamides.
Scientific Research Applications
Acetic acid, hydroxy-, anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and resins, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, hydroxy-, anhydride involves nucleophilic acyl substitution. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of glycolic acid, glycolate esters, or glycolamides, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group.
Comparison with Similar Compounds
Similar Compounds
Acetic anhydride: Similar in structure but derived from acetic acid.
Succinic anhydride: An anhydride derived from succinic acid.
Maleic anhydride: An anhydride derived from maleic acid.
Uniqueness
Acetic acid, hydroxy-, anhydride is unique due to the presence of the hydroxy group, which imparts different reactivity compared to other anhydrides. This hydroxy group allows for additional hydrogen bonding and can influence the compound’s solubility and reactivity in various chemical reactions.
Properties
IUPAC Name |
(2-hydroxyacetyl) 2-hydroxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-1-3(7)9-4(8)2-6/h5-6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXHUUDRVBXHBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434424 | |
Record name | Acetic acid, hydroxy-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-25-5 | |
Record name | Acetic acid, hydroxy-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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